Thermal Stability Reduction: 5-Amino-DL-tryptophan Lowers Protein Tm by ~20°C vs. Wild-Type Tryptophan
When incorporated into barstar protein, 5-amino-DL-tryptophan ((5-NH₂)Trp) causes a ~20°C decrease in thermal denaturation midpoint (Tm) compared to the native protein containing canonical tryptophan. This is accompanied by strongly reduced unfolding cooperativity and a substantial loss in folding free energy [1].
| Evidence Dimension | Protein Thermal Stability (Tm) |
|---|---|
| Target Compound Data | Tm of (5-NH₂)Trp-barstar is ~20°C lower than wild-type |
| Comparator Or Baseline | Wild-type barstar containing canonical L-tryptophan |
| Quantified Difference | ~20°C reduction in Tm |
| Conditions | Recombinant barstar protein expressed in E. coli with Trp → 5-aminotryptophan substitution |
Why This Matters
This quantifiable destabilization effect is a critical design parameter for protein engineering projects requiring controlled or tunable stability, a property not achievable with standard tryptophan.
- [1] Rubini, M., Lepthien, S., Golbik, R., & Budisa, N. (2006). Aminotryptophan-containing barstar: structure–function tradeoff in protein design and engineering with an expanded genetic code. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1764(7), 1147–1158. doi:10.1016/j.bbapap.2006.04.012 View Source
